molecular formula C10H6BrClO3 B304660 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Cat. No. B304660
M. Wt: 289.51 g/mol
InChI Key: PTQBEWAEHYNAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, also known as BrClHMC, is a synthetic compound that belongs to the class of flavonoids. Flavonoids are a group of polyphenolic compounds that are widely distributed in the plant kingdom and have been reported to possess various biological activities. BrClHMC has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is not fully understood, but it has been suggested to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to inhibit the activity of various enzymes, including COX-2, iNOS, and MMPs. Additionally, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to induce the expression of various genes, including p53, Bax, and caspase-3, which are involved in apoptosis.
Biochemical and Physiological Effects:
3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to scavenge free radicals and reduce oxidative stress in vitro and in vivo. Additionally, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. In cancer, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to induce apoptosis and inhibit cell proliferation by regulating various signaling pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is its potential therapeutic applications in various diseases. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer activities. Additionally, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is relatively easy to synthesize and can be obtained in high yield. However, one of the limitations of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is its low solubility in water, which may limit its bioavailability and efficacy in vivo. Additionally, further studies are needed to evaluate the safety and toxicity of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in vivo.

Future Directions

There are several future directions for the research on 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. One of the future directions is to investigate the structure-activity relationship of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in vivo. Moreover, the potential applications of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in combination therapy and drug delivery systems should be explored. Finally, the safety and toxicity of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one in vivo should be thoroughly evaluated to ensure its potential clinical applications.
In conclusion, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one is a synthetic compound with potential therapeutic applications in various diseases. The synthesis of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with bromine in the presence of a Lewis acid catalyst. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The mechanism of action of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. There are several future directions for the research on 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, including investigating the structure-activity relationship, evaluating the pharmacokinetics and pharmacodynamics, exploring the potential applications in combination therapy and drug delivery systems, and evaluating the safety and toxicity in vivo.

Synthesis Methods

The synthesis of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one involves the reaction of 6-chloro-7-hydroxy-4-methylcoumarin with bromine in the presence of a Lewis acid catalyst. The reaction proceeds via electrophilic aromatic substitution, resulting in the formation of 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the reaction temperature, concentration of reagents, and reaction time.

Scientific Research Applications

3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In inflammation, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

3-bromo-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one

Molecular Formula

C10H6BrClO3

Molecular Weight

289.51 g/mol

IUPAC Name

3-bromo-6-chloro-7-hydroxy-4-methylchromen-2-one

InChI

InChI=1S/C10H6BrClO3/c1-4-5-2-6(12)7(13)3-8(5)15-10(14)9(4)11/h2-3,13H,1H3

InChI Key

PTQBEWAEHYNAES-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)Br

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.